Solid-Gas Reactivity vs. Dichlorodimethylsilane
In chemical vapor deposition (CVD) of silicon carbide on oxide substrates (alumina), trichloromethylsilane (TMS) exhibits intermediate solid-gas reactivity compared to alternative halosilane precursors. Experimental evaluation of SiC deposition using SiCl₄–CH₄–H₂, TMS–H₂, and dichlorodimethylsilane–H₂ precursor systems revealed that solid-gas reactivity decreases in the order silicon tetrachloride > dichloromethylsilane > dichlorodimethylsilane [1]. This reactivity hierarchy has direct implications for substrate integrity: both SiCl₄ and TMS systems caused observable substrate weight loss due to chemical reaction with the oxide substrate, whereas dichlorodimethylsilane demonstrated minimal substrate attack and was identified as the most suitable precursor for CVD on oxide substrates in general [1].
SiCl₄ > TMS > dichlorodimethylsilane
Intermediate reactivity; may cause substrate attack
Dichlorodimethylsilane reported gentler on oxide substrates
| Evidence Dimension | Solid-gas reactivity (SiC CVD on oxide substrates) |
|---|---|
| Target Compound Data | Intermediate reactivity; causes substrate weight loss |
| Comparator Or Baseline | SiCl₄ (highest reactivity), dichlorodimethylsilane (lowest reactivity) |
| Quantified Difference | Reactivity order: SiCl₄ > TMS > dichlorodimethylsilane |
| Conditions | CVD on planar alumina substrates, H₂ carrier gas |
Why This Matters
For CVD on oxide substrates where substrate integrity is critical, dichlorodimethylsilane may be superior; however, trichloromethylsilane's intermediate reactivity may be advantageous when higher deposition rates are prioritized over substrate preservation.
- [1] Vincent, H.; Vincent, C.; Oddou, L.; Bouix, J.; Kannan, T. S. J. Mater. Chem. 1992, 2, 567-574. Chemically vapour-deposited coatings of silicon carbide on planar alumina substrates. View Source
